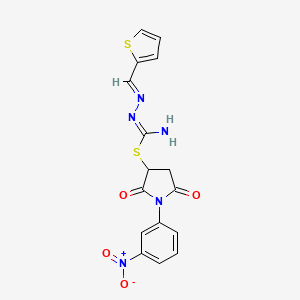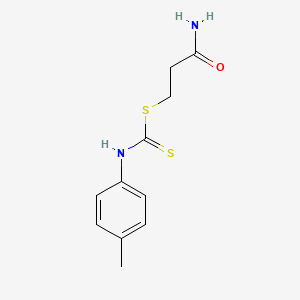![molecular formula C10H7ClFN3S B5850081 3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5850081.png)
3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as CFPTA and has been found to exhibit promising properties that make it a potential candidate for the development of new drugs. In
Mécanisme D'action
The mechanism of action of CFPTA is not fully understood. However, several studies have suggested that CFPTA exerts its anticancer activity by inducing apoptosis in cancer cells. CFPTA has been found to activate the caspase cascade, which is a key pathway involved in the induction of apoptosis. CFPTA has also been shown to inhibit the PI3K/Akt pathway, which is a signaling pathway that is commonly dysregulated in cancer cells.
Biochemical and Physiological Effects:
CFPTA has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that CFPTA inhibits the growth and proliferation of cancer cells. CFPTA has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CFPTA is its potent anticancer activity against a variety of cancer cell lines. CFPTA has also been found to exhibit antibacterial and antifungal activity, which makes it a potential candidate for the development of new antibiotics. However, one of the main limitations of CFPTA is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on CFPTA. One area of research is the development of new formulations that improve the solubility of CFPTA in aqueous solutions. Another area of research is the identification of the molecular targets of CFPTA, which will provide a better understanding of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of CFPTA in animal models and in clinical trials.
Méthodes De Synthèse
The synthesis of CFPTA involves the reaction of 4-chloro-2-fluoroaniline with ethyl cyanoacetate in the presence of a base to form the corresponding ethyl 4-chloro-2-fluoroanilino-2-cyanoacetate. This intermediate is then reacted with thioacetamide in the presence of a catalyst to form CFPTA. The overall synthesis of CFPTA is shown in the following equation:
Applications De Recherche Scientifique
CFPTA has been extensively studied for its potential applications in the field of medicine. Several studies have shown that CFPTA exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. CFPTA has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
In addition to its anticancer properties, CFPTA has also been found to exhibit antibacterial and antifungal activity. CFPTA has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Propriétés
IUPAC Name |
(E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3S/c11-7-1-2-9(8(12)3-7)15-5-6(4-13)10(14)16/h1-3,5,15H,(H2,14,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSJPBBJXCFNNY-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)F)N/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enethioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline](/img/structure/B5850013.png)
![2-phenoxy-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5850018.png)

![N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5850024.png)



![2-(4-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5850043.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide](/img/structure/B5850047.png)

![7,8-dihydro[1,3]thiazolo[2,3-i]purine](/img/structure/B5850062.png)
![N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5850064.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5850072.png)
